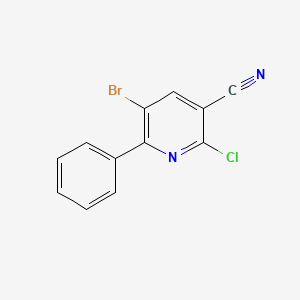

5-Bromo-2-chloro-6-phenylnicotinonitrile

Übersicht

Beschreibung

5-Bromo-2-chloro-6-phenylnicotinonitrile is a chemical compound with the molecular formula C12H6BrClN2 . It has a molecular weight of 293.54 g/mol.

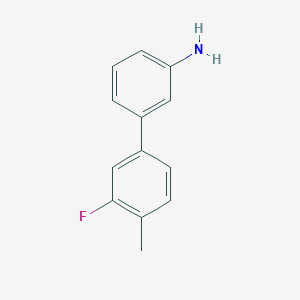

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring substituted with bromine, chlorine, and a phenyl group .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

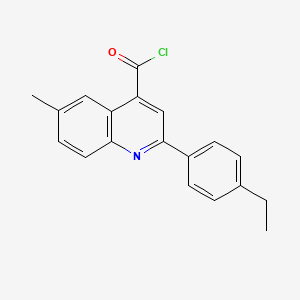

5-Bromo-2-chloro-6-phenylnicotinonitrile serves as a critical intermediate in various chemical syntheses, demonstrating its significant role in the construction of complex molecular structures. For instance, it's an integral component in the synthesis of quinoline inhibitors and PI3K/mTOR inhibitors, where its involvement in multi-step synthesis processes is pivotal (Lei et al., 2015). Similarly, its structural derivatives find application in the synthesis of diverse compounds like indanyl tetrazoles and indanyl methyltetrazoles, further highlighting its versatility (Bachar & Lahiri, 2004).

Role in Antiviral and Antimicrobial Research

The compound is also noteworthy in the realm of medicinal chemistry, particularly in antiviral research. For example, derivatives of this compound have shown inhibitory effects against retrovirus replication in cell culture, marking them as potential candidates for HIV and Moloney murine sarcoma virus treatments (Hocková et al., 2003). Additionally, quinoline-based triazoles synthesized from derivatives of this compound have displayed significant antimicrobial and antimalarial activities, further underscoring its potential in drug development (Parthasaradhi et al., 2015).

Environmental and Industrial Applications

The synthesis of halogen-rich intermediates like 5-Bromo-2-chloro-4-fluoro-3-iodopyridine from derivatives of this compound illustrates its utility in creating building blocks essential for further chemical transformations in medicinal chemistry (Wu et al., 2022). Furthermore, its role in the green synthesis of Schiff bases underscores its contribution to more sustainable and environmentally friendly chemical processes, highlighting its importance in industrial applications (Zulfiqar et al., 2020).

Eigenschaften

IUPAC Name |

5-bromo-2-chloro-6-phenylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6BrClN2/c13-10-6-9(7-15)12(14)16-11(10)8-4-2-1-3-5-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFODHGDYXLVIQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C(=N2)Cl)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

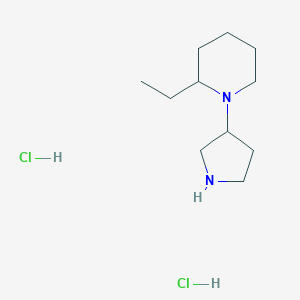

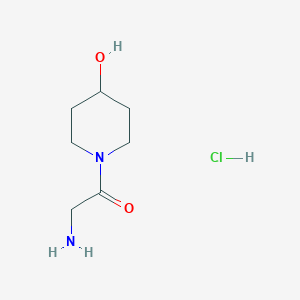

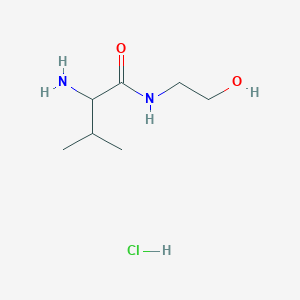

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-Piperidinyloxy)phenyl]acetamide hydrochloride](/img/structure/B1439914.png)

![Methyl 2-[(4-piperidinyloxy)methyl]benzoate hydrochloride](/img/structure/B1439915.png)

![3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1439926.png)

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole](/img/structure/B1439929.png)

![4-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride](/img/structure/B1439937.png)